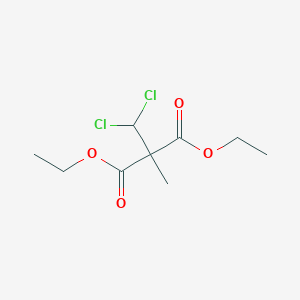
Diethyl (dichloromethyl)(methyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (dichloromethyl)(methyl)propanedioate is a chemical compound that belongs to the class of esters. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by ethyl, dichloromethyl, and methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (dichloromethyl)(methyl)propanedioate can be synthesized through the alkylation of enolate ionsThe reaction typically occurs in an ethanol solvent at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is monitored closely to prevent any side reactions and to maintain the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (dichloromethyl)(methyl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Diethyl (dichloromethyl)(methyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of diethyl (dichloromethyl)(methyl)propanedioate involves its reactivity with various nucleophiles and electrophiles. The compound can form enolate ions, which are highly reactive intermediates in many organic reactions. These enolate ions can undergo alkylation, acylation, and other substitution reactions, leading to the formation of a wide range of products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in similar synthetic applications
Uniqueness
Diethyl (dichloromethyl)(methyl)propanedioate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds .
Eigenschaften
CAS-Nummer |
90797-43-6 |
|---|---|
Molekularformel |
C9H14Cl2O4 |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
diethyl 2-(dichloromethyl)-2-methylpropanedioate |
InChI |
InChI=1S/C9H14Cl2O4/c1-4-14-7(12)9(3,6(10)11)8(13)15-5-2/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
AWYWECZFFQDKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(Cl)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















